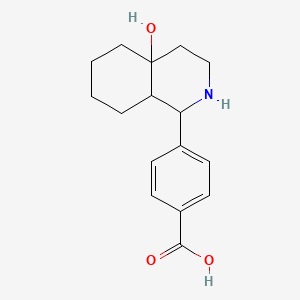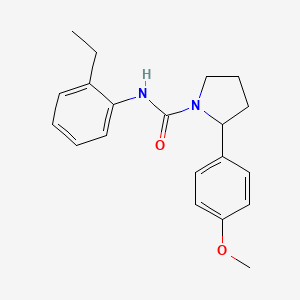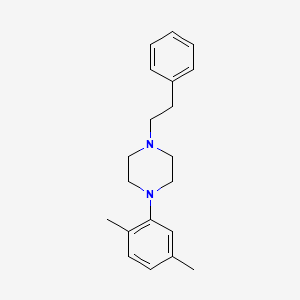![molecular formula C24H20N2O5 B6039272 5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)
5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EBNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBNP is a pyrimidine derivative that possesses a unique chemical structure, which makes it an attractive candidate for drug development.
作用机制
The mechanism of action of EBNP is not fully understood, but it is believed to act by inhibiting specific enzyme pathways involved in inflammation, tumor growth, and viral replication. EBNP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for tumor growth. Additionally, EBNP has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses, including human immunodeficiency virus.
Biochemical and Physiological Effects:
EBNP has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which play a crucial role in the pathogenesis of inflammatory diseases. EBNP has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death. Furthermore, EBNP has been shown to inhibit viral replication by blocking the reverse transcription of viral RNA to DNA.
实验室实验的优点和局限性
The advantages of using EBNP in lab experiments include its synthetic accessibility, low toxicity, and broad-spectrum activity against viruses and tumors. EBNP can also be easily modified to improve its pharmacokinetic properties, such as solubility and bioavailability. However, the limitations of using EBNP in lab experiments include its limited stability in aqueous solutions and its potential to interact with other drugs, which may affect its efficacy.
未来方向
There are several future directions for the research and development of EBNP. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. EBNP has also shown promise as a potential anti-cancer agent, and further studies are needed to evaluate its efficacy in vivo. Additionally, EBNP may be developed as a broad-spectrum antiviral agent to combat emerging viral diseases, such as COVID-19. Further research is needed to optimize the pharmacokinetic properties of EBNP and to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of EBNP involves the condensation of ethyl acetoacetate, 1-naphthylmethanol, and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to cyclization to obtain EBNP. The synthesis of EBNP has been optimized and can be carried out on a large scale, making it a viable option for drug development.
科学研究应用
EBNP has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties. EBNP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus, respiratory syncytial virus, and human immunodeficiency virus.
属性
IUPAC Name |
5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-30-21-13-15(12-19-22(27)25-24(29)26-23(19)28)10-11-20(21)31-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,2,14H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOQGKJUKZWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6039238.png)
![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)


![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)